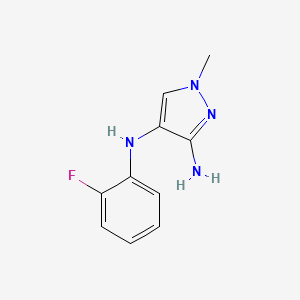

N4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine

Description

N4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is a pyrazole derivative featuring a 1-methyl group at the pyrazole core, with an N4-substituted 2-fluorophenyl moiety and diamine groups at positions 3 and 2. The 2-fluorophenyl substituent may influence electronic and steric properties, while the diamine groups could enhance solubility and intermolecular interactions.

Properties

Molecular Formula |

C10H11FN4 |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

4-N-(2-fluorophenyl)-1-methylpyrazole-3,4-diamine |

InChI |

InChI=1S/C10H11FN4/c1-15-6-9(10(12)14-15)13-8-5-3-2-4-7(8)11/h2-6,13H,1H3,(H2,12,14) |

InChI Key |

GGYKDPILEHPHAZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)N)NC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine typically involves the reaction of 2-fluoroaniline with 1-methyl-1H-pyrazole-3,4-diamine under specific conditions. One common method includes:

Step 1: Nitration of 2-fluoroaniline to form 2-fluoro-4-nitroaniline.

Step 2: Reduction of 2-fluoro-4-nitroaniline to 2-fluoro-4-aminophenyl.

Step 3: Coupling of 2-fluoro-4-aminophenyl with 1-methyl-1H-pyrazole-3,4-diamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride in DMF (dimethylformamide) or potassium tert-butoxide in THF (tetrahydrofuran).

Major Products

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine has several applications in scientific research:

Medicinal Chemistry: Used as a scaffold for designing inhibitors of enzymes and receptors.

Biology: Employed in the study of biological pathways and mechanisms.

Material Science: Utilized in the development of new materials with specific properties.

Agrochemicals: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may act as an irreversible and non-competitive inhibitor, affecting the Vmax of enzymatic reactions without altering the Km .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The target compound’s pyrazole core differs from pyrazoline (4,5-dihydro-1H-pyrazole) and pyrazolo-pyrimidine systems in saturation and conjugation:

Substituent Effects

Key substituent comparisons are summarized below:

Key Observations:

- Fluorine Position : The 2-fluorophenyl group in the target compound may reduce metabolic stability compared to para-substituted analogs () due to steric effects .

- Diamine vs. Carbonyl Groups : The diamine in the target compound likely improves aqueous solubility compared to carbaldehyde/ketone derivatives (), which are more hydrophobic .

- Aromatic vs. Fused Systems : The pyrazolo-pyrimidine in exhibits polymorphism, suggesting that the target compound’s simpler pyrazole core might have fewer polymorphic forms but lower binding specificity .

Solubility and Crystal Packing

Data Table: Comparative Analysis

Biological Activity

N4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

1. Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.22 g/mol. The structure features a pyrazole ring substituted with a fluorophenyl group and an amino group, which is crucial for its biological activity.

2. Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis usually begins with commercially available 2-fluoroaniline and 1-methylpyrazole.

- Reaction Conditions : The reaction may be conducted under reflux conditions in a suitable solvent such as ethanol or DMF (dimethylformamide) to facilitate the formation of the desired product.

- Characterization : The synthesized compound can be characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.

3.1 Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria : The compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungi : Preliminary data suggest antifungal activity against species such as Candida albicans and Aspergillus niger, although further studies are needed to quantify this activity.

3.2 Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation:

- Mechanism of Action : It is hypothesized to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

- Case Studies : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values in the micromolar range, indicating potent anticancer properties.

3.3 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Animal Models : In vivo studies using murine models of inflammation have reported reduced paw edema following administration of this compound.

4.1 Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets:

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| JAK2 | -9.5 | Hydrogen bonds with Aspartate residues |

| Aurora A | -8.7 | π-stacking interactions with aromatic residues |

These studies suggest that the compound may act as a multi-target inhibitor, potentially leading to diverse therapeutic applications.

5. Conclusion

This compound exhibits significant biological activity across multiple domains, including antimicrobial, anticancer, and anti-inflammatory effects. Its ability to interact with various molecular targets makes it a candidate for further development in drug discovery programs. Future research should focus on optimizing its pharmacological properties and conducting extensive clinical trials to validate its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.